molecular formula C16H16N2O2S B2466314 N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide CAS No. 941919-16-0

N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2466314
CAS No.: 941919-16-0
M. Wt: 300.38
InChI Key: WMAHDYXXIVRNTR-UHFFFAOYSA-N
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Description

N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the piperidinone group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and stringent quality control measures ensures the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of a thiophene ring and a piperidinone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15-8-1-2-9-18(15)13-6-3-5-12(11-13)17-16(20)14-7-4-10-21-14/h3-7,10-11H,1-2,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAHDYXXIVRNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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